molecular formula C46H68NO3PS B12507420 N-{[3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12507420
M. Wt: 746.1 g/mol
InChI Key: HEFQXJMZCYZWFX-UHFFFAOYSA-N
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Description

N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method handles O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key 2-iminoethan-1-one intermediates.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as copper or palladium. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in catalysis and as a building block in organic synthesis.

    Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.

    Medicine: Research may investigate its potential therapeutic properties or use as a drug precursor.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C46H68NO3PS

Molecular Weight

746.1 g/mol

IUPAC Name

N-[(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C46H68NO3PS/c1-44(2,3)38-30-34(31-39(42(38)49-11)45(4,5)6)41(47(10)52(48)46(7,8)9)37-28-21-29-40(50-32-33-22-15-12-16-23-33)43(37)51(35-24-17-13-18-25-35)36-26-19-14-20-27-36/h12,15-16,21-23,28-31,35-36,41H,13-14,17-20,24-27,32H2,1-11H3

InChI Key

HEFQXJMZCYZWFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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